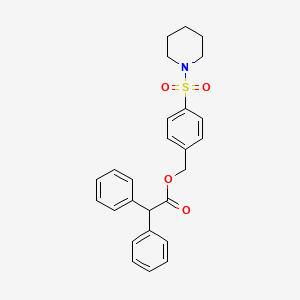![molecular formula C17H17NO3 B3531578 2-[(3,4-dimethylbenzoyl)amino]-3-methylbenzoic acid](/img/structure/B3531578.png)
2-[(3,4-dimethylbenzoyl)amino]-3-methylbenzoic acid
説明
DMF is a white crystalline powder that belongs to the class of benzamides. It is a derivative of 3,4-dimethylbenzoic acid and has a molecular formula of C17H17NO3. DMF has been used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. In recent years, DMF has gained attention for its potential therapeutic applications due to its unique properties.
作用機序
DMF exerts its therapeutic effects through multiple mechanisms of action. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of various antioxidant and anti-inflammatory genes. DMF has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
DMF has been shown to modulate various biochemical and physiological processes in the body. Studies have shown that DMF can increase the levels of glutathione, an antioxidant that plays a key role in protecting cells from oxidative damage. DMF has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying histone proteins.
実験室実験の利点と制限
DMF has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a high degree of purity. DMF can be easily synthesized using standard laboratory techniques, making it a convenient starting material for the synthesis of various compounds. However, DMF has some limitations for use in lab experiments. It is sensitive to air and moisture, and its stability can be affected by exposure to light.
将来の方向性
DMF has shown promising results in various preclinical studies, and there is growing interest in its potential therapeutic applications. Future research directions could include the development of new DMF derivatives with improved pharmacological properties and the investigation of its potential use in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of DMF and its effects on various biochemical and physiological processes in the body.
In conclusion, DMF is a chemical compound with significant potential for use in various scientific research applications. Its unique properties and mechanism of action make it a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand its potential and limitations.
科学的研究の応用
DMF has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that DMF can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, DMF has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. DMF has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as multiple sclerosis and Alzheimer's disease.
特性
IUPAC Name |
2-[(3,4-dimethylbenzoyl)amino]-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-10-7-8-13(9-12(10)3)16(19)18-15-11(2)5-4-6-14(15)17(20)21/h4-9H,1-3H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMFMIPQYPKNAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)NC(=O)C2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![dimethyl 5-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B3531507.png)
![7-benzyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3531508.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(2-fluorophenyl)acetamide](/img/structure/B3531515.png)
![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B3531522.png)
![2-{[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B3531530.png)

![3-chloro-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3531545.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B3531547.png)
![5-({[3-bromo-4-(4-morpholinyl)phenyl]amino}methylene)-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3531555.png)
![4-(benzylsulfonyl)benzyl 4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B3531561.png)


![2-[(5-chloro-8-quinolinyl)oxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3531598.png)
![N-{[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B3531610.png)